Benzyl (3-oxo-1-phenylpropyl)carbamate
CAS No.:
Cat. No.: VC16497702
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO3 |
|---|---|
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | benzyl N-(3-oxo-1-phenylpropyl)carbamate |
| Standard InChI | InChI=1S/C17H17NO3/c19-12-11-16(15-9-5-2-6-10-15)18-17(20)21-13-14-7-3-1-4-8-14/h1-10,12,16H,11,13H2,(H,18,20) |
| Standard InChI Key | FYCDXSYDSNLCLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC=O)C2=CC=CC=C2 |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is benzyl N-[(1S)-3-oxo-1-phenylpropyl]carbamate, reflecting its stereospecific (S)-configuration at the chiral center . Common synonyms include N-[(1S)-3-oxo-1-phenylpropyl]-carbamic acid phenylmethyl ester and (S)-benzyl 3-oxo-1-phenylpropylcarbamate . The CAS registry number 376348-79-7 uniquely identifies this compound in chemical databases .
Molecular and Stereochemical Features
The molecule comprises a benzyloxycarbonyl (Cbz) group attached to a β-phenyl-β-ketopropane backbone. Key structural attributes include:
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A chiral center at the C1 position, conferring enantioselective reactivity .
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A ketone group at the C3 position, enabling participation in nucleophilic additions and redox reactions.
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A carbamate ester linkage, which enhances stability and modulates biological activity.
The 3D conformational analysis reveals a planar ketone group and a twisted benzyl-carbamate moiety, optimizing interactions with biological targets .
Spectroscopic and Computational Data
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SMILES Notation:
C1=CC=C(C=C1)COC(=O)N[C@@H](CC=O)C2=CC=CC=C2. -
Topological Polar Surface Area: 58.89 Ų, indicating moderate polarity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step protocol:
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Formation of the β-Keto Amine: Condensation of phenylacetone with ammonium carbonate under acidic conditions yields β-phenyl-β-ketopropylamine.
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Carbamate Esterification: Reaction of the amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage.
The reaction mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of benzyl chloroformate.
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield and reduce reaction time. Catalytic systems using palladium or platinum nanoparticles (1–5 mol%) improve selectivity for the S-enantiomer, achieving enantiomeric excess (ee) >98%. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics |
| Pressure | 1–2 atm | Prevents decomposition |
| Residence Time | 30–45 minutes | Ensures completion |
Physicochemical Properties
Experimental and computed physicochemical data are summarized below:
The compound’s low water solubility and high LogP value underscore its hydrophobic nature, favoring lipid membrane permeability in biological systems .
Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic media converts the ketone to a carboxylic acid, yielding benzyl N-[(1S)-3-carboxy-1-phenylpropyl]carbamate.
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Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, producing benzyl N-[(1S)-3-hydroxy-1-phenylpropyl]carbamate.
Nucleophilic Additions
The ketone group undergoes Grignard reactions with organomagnesium reagents (e.g., ), forming tertiary alcohols. Stereochemical outcomes are influenced by the chiral center, with diastereomeric ratios (dr) reaching 4:1.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Benzyl (3-oxo-1-phenylpropyl)carbamate acts as a competitive inhibitor of serine proteases, binding to the catalytic triad (Ser-His-Asp) via hydrogen bonding. Half-maximal inhibitory concentration () values range from 10–50 μM in in vitro assays.
Receptor Modulation
In GABAₐ receptor models, the compound exhibits partial agonist activity, increasing chloride ion influx by 40–60% at 100 μM. This activity correlates with anxiolytic effects in murine models.
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound serves as a precursor to β-lactam antibiotics and protease inhibitors. For example, coupling with 6-aminopenicillanic acid yields penam carbamate derivatives with enhanced stability.
Chiral Resolution Agent
Its enantiopure form resolves racemic mixtures of amino acids via diastereomeric salt formation, achieving >99% ee in pilot-scale trials.
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